Thioacetic acid, S-(2-phthalimidoethyl) ester
Overview
Description
Thioacetic acid, S-(2-phthalimidoethyl) ester, also known as ThioPac, is a chemical compound that has been in use in scientific research for several years. It is a versatile reagent that has been used in a wide range of applications, including organic synthesis, bioconjugation, and drug discovery. ThioPac is a thiol-reactive reagent that has a thioester group and phthalimide moiety, which makes it an excellent tool for labeling and modifying proteins, peptides, and other biomolecules.
Mechanism Of Action
The mechanism of action of Thioacetic acid, S-(2-phthalimidoethyl) ester involves the formation of a covalent bond between the thioester group of Thioacetic acid, S-(2-phthalimidoethyl) ester and the thiol group of cysteine residues in proteins. This covalent bond formation leads to the modification of the protein structure, which can be used to study protein function and interactions.
Biochemical And Physiological Effects
Thioacetic acid, S-(2-phthalimidoethyl) ester has been shown to have minimal biochemical and physiological effects on cells and tissues. It is a non-toxic reagent that can be used in a wide range of biological systems without affecting cell viability or function.
Advantages And Limitations For Lab Experiments
The advantages of using Thioacetic acid, S-(2-phthalimidoethyl) ester in lab experiments include its versatility, ease of use, and ability to selectively target cysteine residues in proteins. However, Thioacetic acid, S-(2-phthalimidoethyl) ester has some limitations, including the potential for non-specific labeling and the need for careful optimization of reaction conditions to avoid unwanted side reactions.
Future Directions
There are several future directions for the use of Thioacetic acid, S-(2-phthalimidoethyl) ester in scientific research. These include the development of new labeling and modification strategies, the use of Thioacetic acid, S-(2-phthalimidoethyl) ester in the development of targeted drug delivery systems, and the application of Thioacetic acid, S-(2-phthalimidoethyl) ester in the study of protein-protein interactions. Additionally, the use of Thioacetic acid, S-(2-phthalimidoethyl) ester in combination with other labeling and modification reagents may provide new insights into protein structure and function.
Scientific Research Applications
Thioacetic acid, S-(2-phthalimidoethyl) ester has been widely used in scientific research for labeling and modifying proteins, peptides, and other biomolecules. It is a thiol-reactive reagent that can selectively target cysteine residues in proteins, providing a powerful tool for studying protein structure and function. Thioacetic acid, S-(2-phthalimidoethyl) ester has also been used for site-specific conjugation of antibodies and other biomolecules, enabling the development of targeted drug delivery systems.
properties
CAS RN |
1084-55-5 |
---|---|
Product Name |
Thioacetic acid, S-(2-phthalimidoethyl) ester |
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
S-[2-(1,3-dioxoisoindol-2-yl)ethyl] ethanethioate |
InChI |
InChI=1S/C12H11NO3S/c1-8(14)17-7-6-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5H,6-7H2,1H3 |
InChI Key |
VPXAKDDAXOLZDV-UHFFFAOYSA-N |
SMILES |
CC(=O)SCCN1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CC(=O)SCCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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